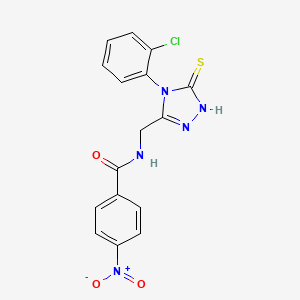

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

N-((4-(2-Chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a 1,2,4-triazole derivative characterized by a thioxo (C=S) group at position 5, a 2-chlorophenyl substituent at position 4, and a 4-nitrobenzamide moiety attached via a methylene bridge.

Key structural attributes:

- 1,2,4-Triazole core: Imparts tautomerism (thione-thiol equilibrium) and hydrogen-bonding capabilities.

- 2-Chlorophenyl group: Enhances lipophilicity and steric bulk, influencing target interactions.

- 4-Nitrobenzamide: Contributes to electronic effects and may modulate solubility and metabolic stability.

Properties

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3S/c17-12-3-1-2-4-13(12)21-14(19-20-16(21)26)9-18-15(23)10-5-7-11(8-6-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSXSGCOUCZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a thioxo group and a nitrobenzamide moiety. Its molecular formula is . The presence of the triazole core is significant as compounds containing this structure have been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives, including those similar to N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, possess notable antibacterial properties. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives exhibit minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| N-(2-chlorophenyl) derivative | MRSA | 0.046 - 3.11 |

The compound's potential against resistant strains like MRSA highlights its therapeutic promise.

Anticancer Activity

The anticancer potential of N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been explored through various in vitro studies. Similar triazole derivatives have shown cytotoxic effects against different cancer cell lines. For example, one study reported IC50 values ranging from 2.38 to 3.77 μM for related compounds against cervical cancer cell lines .

Case Study: Cytotoxicity Testing

A specific study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide exhibited significant apoptotic activity in SISO cervical cancer cells .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Docking studies suggest that similar triazole derivatives may inhibit glucosamine-6-phosphate synthase and DNA gyrase . These enzymes are critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that substituents on the phenyl rings significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while bulky groups may reduce it .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (–OH) | Increased potency |

| Bulky groups | Decreased potency |

| Halogen substitutions | Variable effects based on position |

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against various bacterial strains. Studies indicate that its triazole core plays a crucial role in inhibiting the growth of pathogens. For instance, research has shown that derivatives of triazole compounds exhibit enhanced antibacterial activity, suggesting that modifications to the N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl) structure could yield even more potent antimicrobial agents .

Antitumor Properties

Research highlights the antitumor potential of N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide. In vitro studies have shown selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction in tumor cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a potential candidate for treating inflammatory diseases. The structural features of the compound allow for interaction with specific receptors involved in the inflammatory response .

Agricultural Applications

In addition to its medicinal applications, N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide may also find applications in agriculture as a fungicide or herbicide. The triazole moiety is known for its fungicidal properties, and derivatives of similar compounds have been successfully used to control fungal diseases in crops .

Table 1: Summary of Biological Activities

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.

- Structure-Activity Relationships : Investigating how modifications to the compound's structure affect its efficacy and selectivity.

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic potential and safety profile before clinical trials.

Chemical Reactions Analysis

Reagents and Reaction Conditions

Mechanistic Insights

-

Thioxo group stability : The 5-thioxo group in the triazole ring is electron-withdrawing, which may influence reactivity during synthesis. Its stability under acidic or basic conditions requires careful control.

-

Amide coupling : The reaction between 4-nitrobenzoyl chloride and amines proceeds via nucleophilic acyl substitution, often requiring bases like TEA to deprotonate intermediates. This step is critical for linking the benzamide to the triazole core .

Structural Reactivity

The compound’s reactivity is influenced by its heterocyclic and aromatic substituents:

-

Triazole ring : Susceptible to electrophilic substitution or metal coordination due to nitrogen atoms.

-

Nitrobenzamide : The nitro group enhances electrophilicity, potentially enabling further functionalization via nucleophilic aromatic substitution.

-

Thioxo group : May participate in redox reactions or act as a leaving group under specific conditions.

Comparative Analysis with Related Compounds

Research Findings and Trends

-

Synthetic optimization : Studies emphasize solvent choice (e.g., DCM vs. DMF) and base selection to maximize yield and purity .

-

Biological implications : While not directly studied for this compound, analogs with triazole-benzamide frameworks show promise in anticancer and antimicrobial applications due to their ability to interact with biological targets .

-

Structural modifications : Substituent effects (e.g., chloro, nitro groups) significantly impact reactivity, as seen in related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Substituent Effects on Triazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound and compound may enhance reactivity compared to methyl or propanamide substituents .

- Amino vs. Nitro Groups: The amino group in facilitates hydrogen bonding, while the nitro group in the target compound may improve oxidative stability.

Tautomerism and Structural Stability

The thioxo (C=S) group in the target compound allows tautomerism between thione and thiol forms. Evidence from IR spectra of similar triazoles (e.g., compounds in ) confirms the thione form predominates due to the absence of S–H stretching (~2500–2600 cm⁻¹) and presence of C=S bands (~1247–1255 cm⁻¹). This tautomerism influences molecular conformation and intermolecular interactions .

Crystal Structure Comparisons :

- Target Compound: No crystallographic data available.

- N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide : Dihedral angle between triazole and benzene rings: 84.21°. Intramolecular N–H⋯O hydrogen bonds form S(8) rings. Intermolecular N–H⋯S and C–H⋯S interactions stabilize layered packing.

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Key Findings :

Q & A

Q. What are the recommended synthetic routes for N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of substituted thiosemicarbazides or condensation reactions with aryl isothiocyanates. A typical approach involves refluxing 2-chlorophenyl-substituted hydrazides with phenylisothiocyanate in ethanol under controlled pH and temperature (70 mmol scale, 100 ml solvent, monitored via TLC). Optimization requires adjusting stoichiometry, solvent polarity (e.g., ethyl alcohol vs. DMF), and reaction time to maximize yield and minimize byproducts like thiourea derivatives .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy: Use FT-IR to confirm the thioxo (C=S) stretch (~1200 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1350–1520 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 7.0–8.5 ppm) and methylene linkages (δ 4.0–5.0 ppm).

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves tautomeric forms (thione vs. thiol) and confirms the triazole ring geometry. Refinement with SHELXL achieves R-factors < 0.06 using high-resolution data .

Q. How can preliminary biological activity screening be designed for this compound?

Adopt standardized assays for antimicrobial (MIC against Gram+/Gram− bacteria), anticancer (MTT assay on cell lines), or enzyme inhibition (e.g., acetylcholinesterase). Use positive controls (e.g., ampicillin) and structure-activity comparisons with analogs (e.g., 4-nitrobenzamide vs. 4-methylbenzamide derivatives) to identify pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved for this compound?

Contradictions often arise from assay conditions (e.g., solvent effects on solubility, DMSO interference) or tautomeric equilibria (thione ↔ thiol). Mitigate by:

Q. What experimental strategies are recommended for studying the thione-thiol tautomerism in this compound?

- X-ray crystallography: Resolve solid-state tautomeric preference (e.g., SHELXD for structure solution).

- Solution-phase studies: Use UV-Vis (pH-dependent λ_max shifts) and ¹H NMR (solvent titrations) to monitor equilibrium.

- Computational analysis: Compare relative stabilities (ΔG) of tautomers using Gaussian or ORCA software .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

Adopt OECD guidelines for persistence/bioaccumulation:

Q. What methodologies are effective for elucidating the compound’s interaction with bacterial PPTase enzymes?

- Molecular docking (AutoDock Vina): Model binding to AcpS/PptT active sites (PDB: 3EHY/4KPO).

- Enzyme kinetics: Measure IC₅₀ via fluorescence-based assays (e.g., malachite green for phosphate release).

- SAR studies: Synthesize analogs (e.g., replacing nitro with cyano groups) to probe electronic effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications: Vary substituents on the triazole (e.g., 2-chlorophenyl → 4-fluorophenyl) and benzamide (e.g., nitro → methoxy).

- Pharmacophore mapping: Use CoMFA/CoMSIA to correlate steric/electronic properties with activity.

- In silico ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) .

Methodological Considerations

Q. Best practices for resolving crystallographic disorder in the triazole-thione moiety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.